1-Benzothiophen-5-yl-(3-hydroxypiperidin-1-yl)methanone
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Overview
Description
1-Benzothiophen-5-yl-(3-hydroxypiperidin-1-yl)methanone is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzothiophen-5-yl-(3-hydroxypiperidin-1-yl)methanone typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the reaction of o-silylaryl triflates with alkynyl sulfides.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable electrophile.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiophen-5-yl-(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitric acid.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Benzothiophen-5-yl-(3-hydroxypiperidin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent targeting serotonin receptors, which are implicated in various psychiatric disorders.
Biological Research: The compound is used in studies investigating the role of benzothiophene derivatives in modulating biological pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzothiophen-5-yl-(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction is mediated through electrostatic interactions and hydrogen bonding, which stabilize the compound-receptor complex .
Comparison with Similar Compounds
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: This compound also targets serotonin receptors and has similar biological activity.
Indole Derivatives: Indole derivatives share structural similarities with benzothiophenes and exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 1-Benzothiophen-5-yl-(3-hydroxypiperidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both benzothiophene and piperidine moieties, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
1-benzothiophen-5-yl-(3-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-12-2-1-6-15(9-12)14(17)11-3-4-13-10(8-11)5-7-18-13/h3-5,7-8,12,16H,1-2,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTTWVZCWMTPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)SC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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